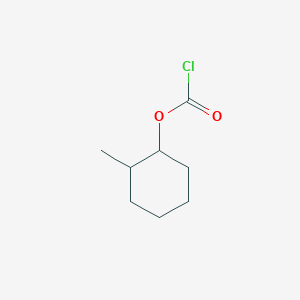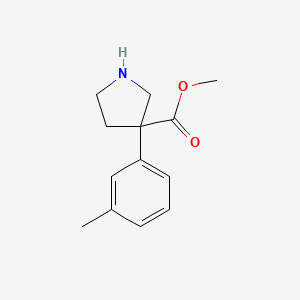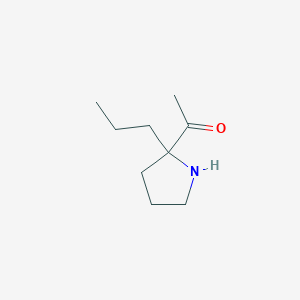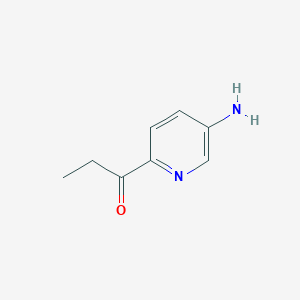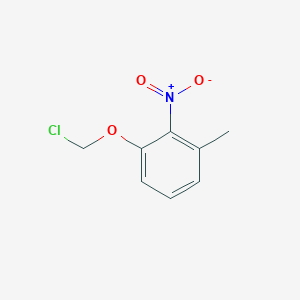
1-(Chloromethoxy)-3-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-3-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-3-methyl-2-nitrobenzene typically involves several steps:
Nitration: The nitro group is introduced through nitration, which involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Methylation: The methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a catalyst such as aluminum chloride.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles such as sodium methoxide in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic medium.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Chloromethoxy)-3-methyl-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloromethoxy group can participate in substitution reactions, modifying the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-2-nitrobenzene: Lacks the methyl group, leading to different reactivity and applications.
1-(Methoxymethyl)-3-methyl-2-nitrobenzene: Has a methoxymethyl group instead of chloromethoxy, affecting its chemical properties.
3-Methyl-2-nitroanisole: Contains a methoxy group instead of chloromethoxy, resulting in different chemical behavior.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
1-(chloromethoxy)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(13-5-9)8(6)10(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
JWEXWGZZDALSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
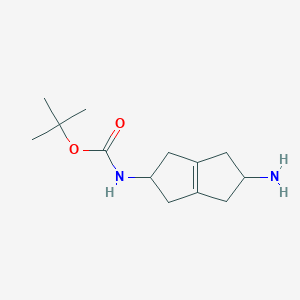
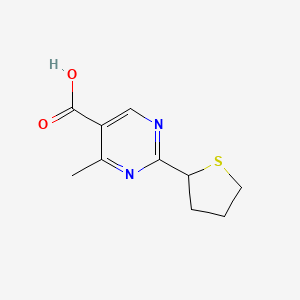
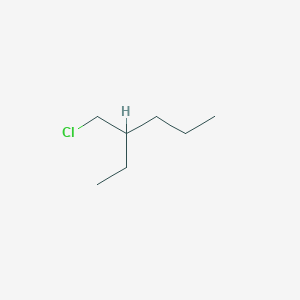
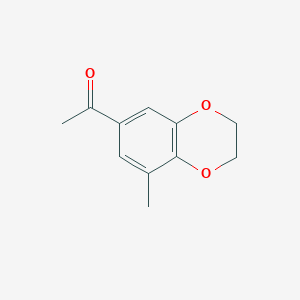
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
